molecular formula C11H9FO2S B578196 Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1263280-02-9

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B578196
CAS No.: 1263280-02-9
M. Wt: 224.249
InChI Key: USSMJZAKIJQMRE-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9FO2S. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzo[b]thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    Ethyl 4-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    Ethyl 4-bromobenzo[b]thiophene-2-carboxylate:

Uniqueness

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science .

Biological Activity

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom, which enhances its reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound's interaction with biological targets, potentially increasing its binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic processes, which could contribute to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro,
Anti-inflammatoryReduction of inflammatory markers,
AntimicrobialEffective against Staphylococcus aureus

Case Studies

  • Anticancer Activity :
    In a study investigating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Antimicrobial Evaluation :
    A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited notable activity against antibiotic-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMJZAKIJQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676465
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-02-9
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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